
(E)-1-(3-(4-氟苄基)-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)-3-(2-氟苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties . They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival . This particular compound could be investigated for its potential to inhibit tyrosine kinases, which are often overexpressed in cancer cells.
Anti-Inflammatory Properties
These compounds also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . Research could explore the efficacy of this compound in reducing inflammation in various disease models, potentially leading to new treatments for chronic inflammatory diseases.
Antimicrobial Effects
Quinazoline derivatives have shown promise as antibacterial and antifungal agents . This compound could be synthesized and screened against a panel of bacterial and fungal strains to identify any potential antimicrobial activity.
Neuroprotective Effects
There is evidence that quinazoline derivatives can have neuroprotective effects . This compound could be studied in the context of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, to assess its ability to protect neuronal cells from damage.
Cardiovascular Applications
Some quinazolines have been found to possess anti-hypertensive and anti-arrhythmic properties . This compound could be evaluated for its potential to modulate blood pressure and heart rhythm, contributing to the treatment of cardiovascular diseases.
Antidiabetic Potential
Research has indicated that quinazoline derivatives can influence blood sugar levels and may have applications in treating diabetes . This compound could be tested for its ability to regulate insulin secretion or insulin sensitivity.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then reacted with 2-fluoroaniline to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "2-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.", "Step 3: Reaction of the acid chloride intermediate with 2-fluoroaniline in the presence of a suitable base to form (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
CAS 编号 |
941941-47-5 |
分子式 |
C22H16F2N4O2 |
分子量 |
406.393 |
IUPAC 名称 |
1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29) |
InChI 键 |
HDGKAAIJXSWZML-NHFJDJAPSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




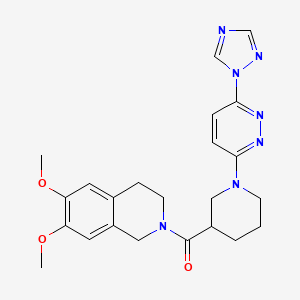
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2884461.png)
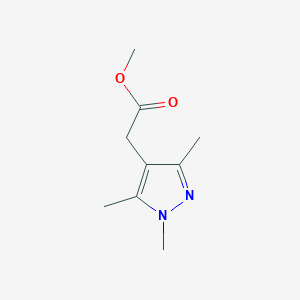
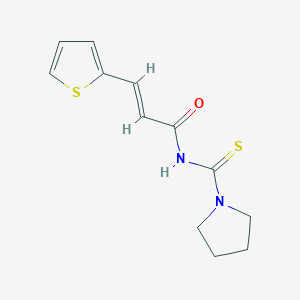
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
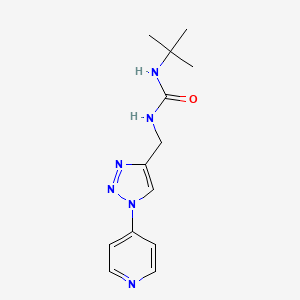
![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)
![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)
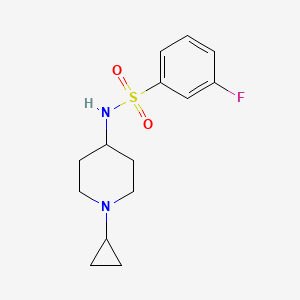
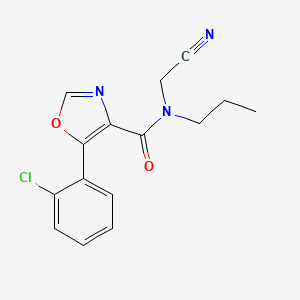
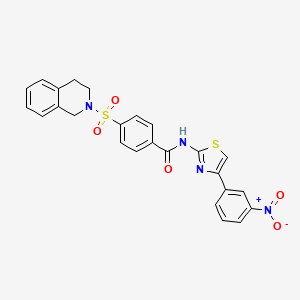
![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)